1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]
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Overview
Description
1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine]: is an organic photochromic compound. This compound is known for its ability to change color when exposed to ultraviolet light, making it useful in various applications such as molecular electronics and optical data storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] typically involves the reaction of 1,3,3-trimethylindolenine with 8-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
Chemistry: 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] is used as a photochromic dye in various chemical applications. It is incorporated into polymers to create materials with photo-responsive properties .
Biology: In biological research, this compound is used in the development of photo-responsive biomaterials. These materials can be used in controlled drug delivery systems and other biomedical applications .
Medicine: The compound’s photochromic properties make it useful in the development of smart medical devices that can change color or properties in response to light .
Industry: In the industrial sector, 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] is used in the production of smart windows, optical data storage devices, and other photo-responsive materials .
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] involves its photochromic behavior. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change from a colorless form to a colored form. This change is due to the breaking and forming of chemical bonds within the molecule, leading to a shift in its absorption spectrum .
Comparison with Similar Compounds
- 1,3,3-Trimethyl-6’-nitrobenzopyrylospiran
- 1,3,3-Trimethyl-8’-methoxybenzopyrylospiran
- 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
Comparison: 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] is unique due to its specific photochromic properties and the presence of a nitro group, which enhances its quantum yield compared to other spiropyran molecules .
Properties
CAS No. |
121456-71-1 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1',3',3'-trimethyl-8-nitrospiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C22H19N3O3/c1-21(2)17-6-4-5-7-18(17)24(3)22(21)13-23-20-16-10-9-15(25(26)27)12-14(16)8-11-19(20)28-22/h4-13H,1-3H3 |
InChI Key |
WMTKWGIAGGCKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=C4C=CC(=C5)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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